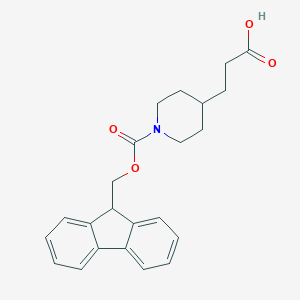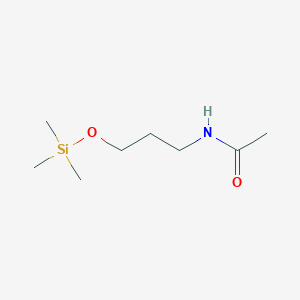![molecular formula C24H32O5Si B115649 (3aR,6R,6aR)-6-(((tert-Butyldiphenylsilyl)oxy)methyl)-2,2-dimethyltetrahydrofuro[3,4-d][1,3]dioxol-4-ol CAS No. 141607-35-4](/img/structure/B115649.png)
(3aR,6R,6aR)-6-(((tert-Butyldiphenylsilyl)oxy)methyl)-2,2-dimethyltetrahydrofuro[3,4-d][1,3]dioxol-4-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound “(3aR,6R,6aR)-6-(((tert-Butyldiphenylsilyl)oxy)methyl)-2,2-dimethyltetrahydrofuro[3,4-d][1,3]dioxol-4-ol” is a complex organic molecule. It has a molecular weight of 438.63 and a molecular formula of C26H34O4Si .
Synthesis Analysis
The synthesis of this compound could involve the use of tert-butyldiphenylsilyl (TBDPS) as a protecting group . The TBDPS group is often used in organic synthesis to protect hydroxyl groups, due to its stability under a variety of reaction conditions .Molecular Structure Analysis
The molecular structure of this compound includes a tetrahydrofuro[3,4-d][1,3]dioxol ring, which is a type of oxygen-containing heterocycle. It also contains a tert-butyldiphenylsilyl ether group, which is a common protecting group in organic synthesis .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 438.63 and a molecular formula of C26H34O4Si . Other specific physical and chemical properties are not provided in the search results.Scientific Research Applications
Application 1: Selective Sensing of Fluoride Ions
- Results : The method shows potential for detecting fluoride ions in living systems due to its cell permeability .
Application 2: Cleavage of Silyl Ethers
- Methods : A catalyst like triflic acid supported on silica gel is used for the cleavage process, which is reported to be efficient and recyclable .
- Results : The reaction yields good to excellent results without the need for aqueous workup, and the catalyst can be reused, enhancing the sustainability of the process .
Application 3: Deprotection of Silyl Ethers
- Methods : Deprotection can be achieved using acetyl chloride in dry methanol, which is a mild and efficient method .
- Results : The process yields the parent hydroxyl compounds in good yields and is compatible with other protecting groups .
Application 4: Catalyst in Organic Synthesis
- Methods : Triflic acid supported on silica gel is used as a catalyst for the cleavage of tert-butyldiphenylsilyl ethers in acetonitrile .
- Results : The reaction is chemoselective, environment-friendly, and the catalyst can be recycled, leading to good to excellent yields .
Application 5: Fluoride Anion Sensing
- Methods : The sensing mechanism involves the cleavage of the Si-O bond in the presence of fluoride anions .
- Results : The response mechanism has been elucidated using theoretical methods, providing insights into the practical application of fluoride sensing .
Application 6: Enantioselective Synthesis
- Methods : The process involves synergistic nickel and photoredox catalysis for the enantioselective β-C(sp3)–H arylation of amides .
- Results : The protocol provides arylation products in high yields (up to 96%) and with excellent enantiomeric excess (up to 95% ee) .
Application 7: Anion Sensing in Aqueous Environments
- Methods : The sensing mechanism is based on the cleavage of the Si–O bond in the presence of fluoride ions, leading to a significant change in emission .
- Results : The compound demonstrates the ability to detect fluoride ions in water, which is crucial for environmental monitoring .
Application 8: Lewis Acid-Mediated Rearrangement
properties
IUPAC Name |
(3aR,6R,6aR)-6-[[tert-butyl(diphenyl)silyl]oxymethyl]-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-4-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H32O5Si/c1-23(2,3)30(17-12-8-6-9-13-17,18-14-10-7-11-15-18)26-16-19-20-21(22(25)27-19)29-24(4,5)28-20/h6-15,19-22,25H,16H2,1-5H3/t19-,20-,21-,22?/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOVHEXLXHQNNLL-NJTYFVPYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OC2C(OC(C2O1)O)CO[Si](C3=CC=CC=C3)(C4=CC=CC=C4)C(C)(C)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(O[C@@H]2[C@H](OC([C@@H]2O1)O)CO[Si](C3=CC=CC=C3)(C4=CC=CC=C4)C(C)(C)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H32O5Si |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40441615 |
Source


|
| Record name | (3aR,6R,6aR)-6-(((tert-Butyldiphenylsilyl)oxy)methyl)-2,2-dimethyltetrahydrofuro[3,4-d][1,3]dioxol-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40441615 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
428.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3aR,6R,6aR)-6-(((tert-Butyldiphenylsilyl)oxy)methyl)-2,2-dimethyltetrahydrofuro[3,4-d][1,3]dioxol-4-ol | |
CAS RN |
141607-35-4 |
Source


|
| Record name | (3aR,6R,6aR)-6-(((tert-Butyldiphenylsilyl)oxy)methyl)-2,2-dimethyltetrahydrofuro[3,4-d][1,3]dioxol-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40441615 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

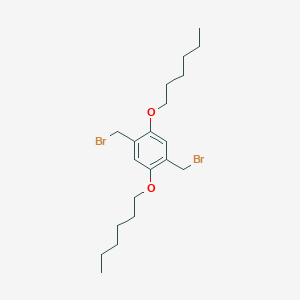
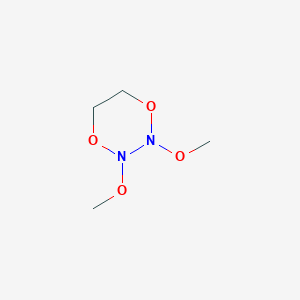
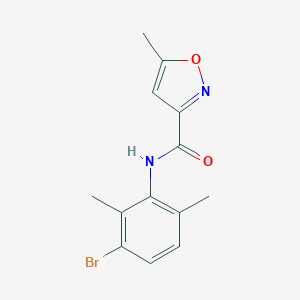
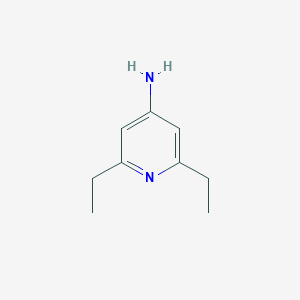
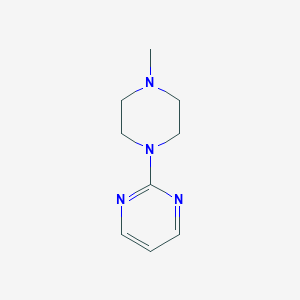
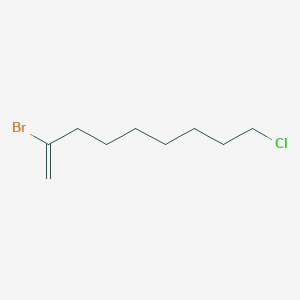
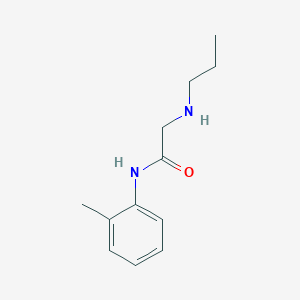
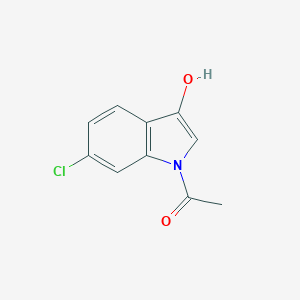
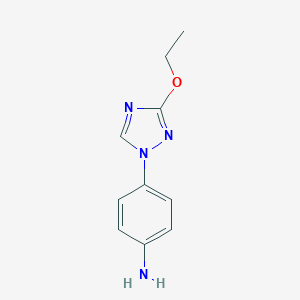
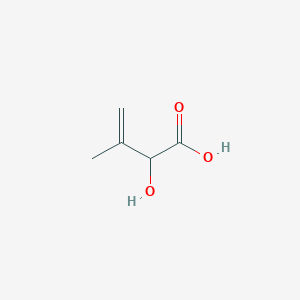

![2-Propenamide, 2-cyano-3-(1H-pyrrolo[2,3-B]pyridin-3-YL)-](/img/structure/B115598.png)
